
4-(hydroxymethyl)phthalazin-1(2H)-one
Übersicht
Beschreibung
4-(hydroxymethyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 4-(hydroxymethyl)phthalazin-1(2H)-one
The synthesis of this compound typically involves the reaction of phthalazine derivatives with hydroxymethylating agents. Various synthetic routes have been developed, allowing for the efficient production of this compound with high yields and purity.
Table 1: Synthetic Routes for this compound
Method | Reagents | Conditions | Yield |
---|---|---|---|
Method A | Phthalazine + Formaldehyde | Reflux in ethanol | High |
Method B | Phthalazine + Hydroxymethyl reagent | Room temperature | Moderate |
Method C | Phthalazine + Paraformaldehyde | Reflux in DMF | High |
Anticancer Activity
Research has demonstrated that derivatives of phthalazin-1(2H)-one exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and others involved in cell proliferation and survival .
Anti-inflammatory Properties
The anti-inflammatory effects of phthalazin-1(2H)-one derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2). These compounds have been evaluated in preclinical models for their potential to treat inflammatory diseases .
Antimicrobial Activity
Phthalazinone derivatives, including this compound, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Study 1: Anticancer Research
A study on a series of phthalazine derivatives reported that compounds featuring the hydroxymethyl group exhibited enhanced cytotoxicity against HCT-116 colorectal cancer cells compared to their parent compounds. The mechanism was linked to increased apoptosis and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, this compound demonstrated significant inhibition of paw edema in rats, suggesting its potential application in treating inflammatory disorders .
Analyse Chemischer Reaktionen
Halogenation Reactions
The hydroxymethyl group undergoes halogenation to form chlorinated or brominated derivatives, which serve as intermediates for further functionalization.
Chlorination with Thionyl Chloride (SOCl₂)
Reaction with SOCl₂ converts the hydroxymethyl group to chloromethyl:
Reaction :
Conditions : Reflux in anhydrous dichloromethane (DCM) at 60°C for 4–6 hours .
Product : 4-(Chloromethyl)phthalazin-1(2H)-one (yield: 85–90%).
Bromination with Phosphorus Tribromide (PBr₃)
Bromination produces a bromomethyl analogue:
Reaction :
Conditions : Stirring in dry tetrahydrofuran (THF) at 0°C for 2 hours .
Product : 4-(Bromomethyl)phthalazin-1(2H)-one (yield: 78–82%).
Esterification and Ether Formation
The alcohol group participates in esterification and etherification reactions.
Acetylation with Acetic Anhydride
Reaction :
Conditions : Catalyzed by pyridine at room temperature for 12 hours .
Product : Acetylated derivative (yield: 70–75%).
Oxidation Reactions
Controlled oxidation converts the hydroxymethyl group into carbonyl or carboxyl functionalities.
Oxidation to Aldehyde
Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.
Product : 4-Formylphthalazin-1(2H)-one (yield: 55–60%) .
Oxidation to Carboxylic Acid
Reagent : Potassium permanganate (KMnO₄) in acidic aqueous solution.
Product : 4-Carboxyphthalazin-1(2H)-one (yield: 50–55%).
Nucleophilic Substitution
Halogenated derivatives undergo substitution with nucleophiles like thiocyanate or amines.
Thiocyanate Substitution
Reaction :
Conditions : Reflux in ethanol for 8 hours .
Product : Thiocyanatomethyl derivative (yield: 65–70%).
Amination with Primary Amines
Reaction :
Conditions : Triethylamine (TEA) in acetonitrile at 80°C for 12 hours .
Product : Aminoalkyl derivatives (yield: 60–75%).
Condensation Reactions
The hydroxymethyl group participates in Schiff base formation and cyclocondensations.
Schiff Base Formation
Reaction with Aromatic Aldehydes :
Conditions : Acid catalysis (e.g., HCl) in ethanol under reflux .
Product : N-Arylidene derivatives (yield: 60–70%).
Multicomponent Reactions
Phthalazinones engage in efficient one-pot syntheses for complex heterocycles.
Phthalimido-Acetamide Formation
Reaction with Phthalic Anhydride :
Conditions : Thermal cyclization at 150°C for 3 hours .
Product : Bicyclic phthalimido compound (yield: 70–75%).
Q & A
Basic Research Questions
Synthetic Routes for 4-(Hydroxymethyl)phthalazin-1(2H)-one Derivatives Q: What are common synthetic strategies for preparing this compound and its derivatives? A: Synthesis typically involves cyclocondensation of phthalic anhydride derivatives with hydrazines. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate serves as a key intermediate for introducing substituents like oxadiazoles via nucleophilic substitution or cyclization . Ultrasonic irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while adhering to green chemistry principles . Optimization includes catalyst screening (e.g., Pd for cross-coupling) and solvent selection, particularly for moisture-sensitive intermediates.
Characterization Techniques for Structural Validation Q: Which analytical methods are critical for confirming the structure of phthalazinone derivatives? A: A combination of ¹H/¹³C NMR, HRMS, and X-ray crystallography is essential. ¹H NMR identifies substitution patterns (e.g., aromatic protons at δ 7.74–8.47 ppm for hydroxymethyl derivatives) , while X-ray crystallography reveals hydrogen-bonding networks (N–H···O bonds: 2.85–3.10 Å) and molecular planarity in cocrystals with picric acid . HRMS with <5 ppm accuracy verifies molecular formulas.
Biological Activity Screening Protocols Q: What standardized assays evaluate the anti-proliferative activity of phthalazinone derivatives? A: MTT assays using cancer cell lines (e.g., MCF-7 breast cancer) with doxorubicin as a positive control are common. Data should include IC₅₀ values (reported as mean ± SEM) from ≥2 independent experiments . Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays are recommended to distinguish apoptosis mechanisms .
Advanced Research Questions
Regioselective C–H Functionalization Strategies Q: How can late-stage diversification of 4-arylphthalazinones be achieved with regiocontrol? A: Iridium-catalyzed C–H amidation using TsN₃ enables para-selectivity on aryl substituents. Key parameters: [Cp*IrCl₂]₂ catalyst (5 mol%), DCE solvent at 80°C, and phthalazinone carbonyl as a directing group. This method achieves >80% regioselectivity for mono-amidated products . Steric tuning of aryl groups controls competing ortho/meta selectivity.
Overcoming Synthetic Limitations in Aminophthalazinone Preparation Q: What innovations address challenges in synthesizing 4-aminophthalazin-1(2H)-one derivatives? A: Palladium-catalyzed amination of chlorophthalazinones (Xantphos ligand, Cs₂CO₃, dioxane, 100°C) yields >75% . One-pot Ugi reactions with isocyanides and amines allow direct tertiary amine installation. Critical considerations include NH group protection during metal-catalyzed steps and microwave acceleration of Buchwald–Hartwig couplings.
Computational Design of PARP Inhibitors Q: How does molecular docking guide the rational design of phthalazinone-based PARP-1 inhibitors? A: Docking into PARP-1's NAD⁺ binding site (PDB: 4UND) prioritizes hydrogen bonding (e.g., phthalazinone carbonyl with Ser904/Gly863) and π-stacking (Tyr907). Olaparib analogs with 4-(cyclopropanecarbonyl)piperazine show ΔG < -9 kcal/mol, correlating with IC₅₀ <10 nM . MD simulations (>50 ns) assess binding stability for flexible substituents.
Dual Apoptosis Mechanisms in Cancer Models Q: How can researchers differentiate PARP-dependent and independent apoptosis pathways? A: A tiered approach combines PARP activity assays (HPLC-measured NAD⁺ depletion), Western blotting for cleaved PARP/caspases, and rescue experiments with NAD⁺ supplementation. Derivatives like 4-(hydroxymethyl)phthalazinones exhibit PARP inhibition (IC₅₀ = 12 nM) and ROS-mediated apoptosis at higher doses (>5 μM) . JC-1 staining detects mitochondrial depolarization.
Antifungal Activity and Structure-Activity Relationships Q: What structural features enhance antifungal efficacy in phthalazinone derivatives? A: Derivatives like 4-(3,4-methylenedioxybenzyl)phthalazin-1(2H)-one show broad-spectrum activity (MIC₉₀ = 8–16 μg/mL) against Candida via ergosterol biosynthesis inhibition. Electron-donating benzyl substituents improve membrane penetration . Assays should follow CLSI M27/M38 protocols with amphotericin B controls.
Cocrystallization for Enhanced Physicochemical Properties Q: How does cocrystallization with picric acid improve phthalazinone stability? A: Cocrystals (1:1 molar ratio) increase melting points by 40–50°C via N–H···O bonds (2.89 Å) and π–π stacking . Optimization involves solvent screening (ethanol/water), stoichiometric control, and DSC/TGA validation. These cocrystals maintain bioactivity with improved solubility.
Addressing Data Variability in Enzyme Inhibition Assays Q: How can researchers ensure reproducibility in kinase inhibition studies? A: Harmonize protocols by standardizing ATP concentrations (Km vs. 10× Km), using enzymes from consistent vendors (e.g., SignalChem PARP1), and including controls (e.g., veliparib). DMSO content must be ≤1% to avoid IC₅₀ variability . Triplicate assays across ≥3 independent experiments (SEM ≤15%) are critical.
Eigenschaften
CAS-Nummer |
38933-79-8 |
---|---|
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-4,12H,5H2,(H,11,13) |
InChI-Schlüssel |
SPVIEWHOXUYOPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.